

Reconstitution of Purified CopA into Proteoliposomes: Application Notes and Protocols

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This document provides detailed application notes and protocols for the successful reconstitution of purified CopA, a P-type ATPase involved in copper transport, into proteoliposomes. These methodologies are essential for studying the functional characteristics of CopA in a controlled lipid environment, which is crucial for understanding its mechanism of action and for the development of potential therapeutic agents targeting copper homeostasis.

Introduction

CopA is a crucial membrane protein responsible for the ATP-dependent transport of copper ions across cellular membranes, playing a vital role in maintaining copper homeostasis.[1] To investigate its transport kinetics, substrate specificity, and interaction with potential inhibitors, it is essential to study the purified protein in a membrane-mimicking environment.[2]

Reconstitution into proteoliposomes, which are artificial lipid vesicles containing the purified protein, provides an invaluable in vitro system for such functional studies.[3][4] This process involves the insertion of detergent-solubilized CopA into a pre-formed liposome bilayer, followed by the removal of the detergent.[5][6][7] The resulting proteoliposomes allow for the direct measurement of CopA's ATPase activity and its ability to transport copper ions.[1][8]

Experimental Protocols

Purification of His-tagged CopA

The purification of CopA is a prerequisite for its successful reconstitution. A common method involves the overexpression of N-terminally histidine-tagged CopA in *Escherichia coli* and subsequent purification using immobilized metal affinity chromatography (IMAC).^{[9][10]}

Materials:

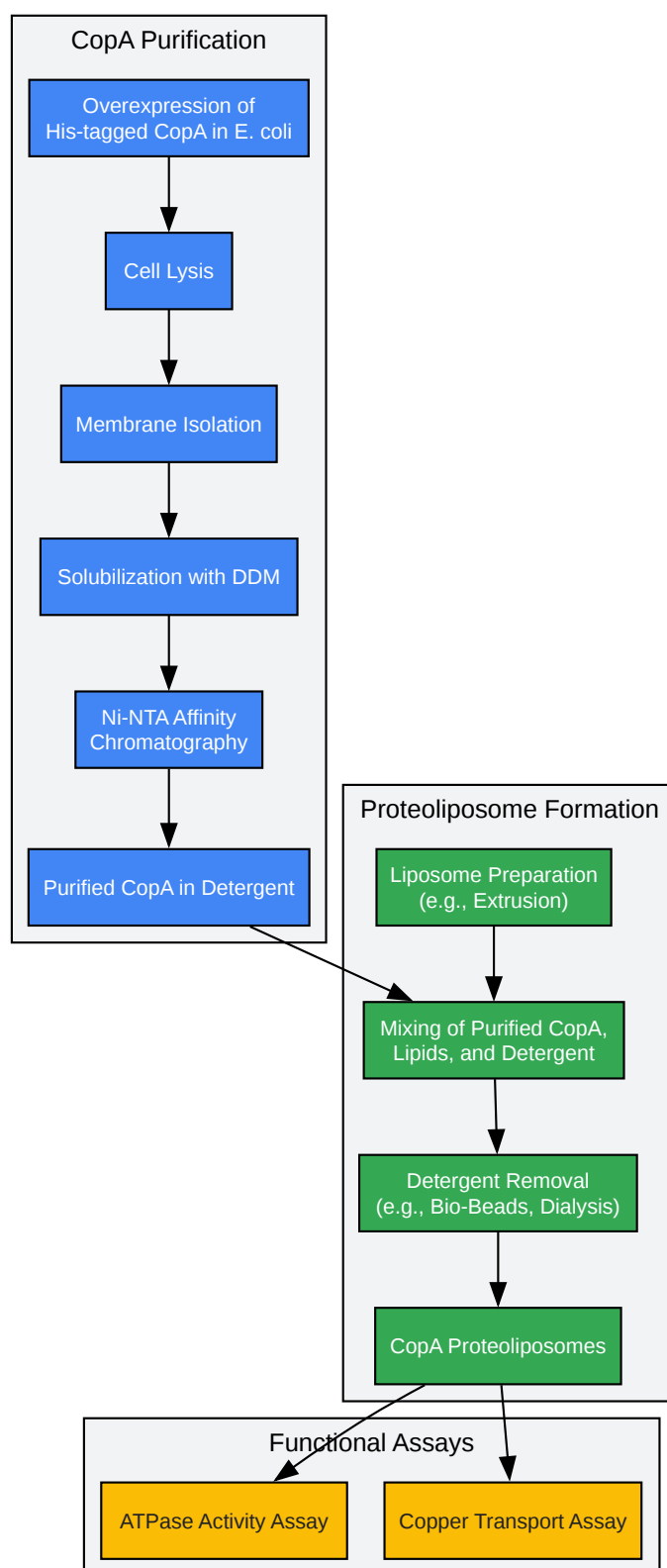
- *E. coli* cell paste overexpressing His-tagged CopA
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 1 mM PMSF, DNase I
- Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% (w/v) n-dodecyl- β -D-maltoside (DDM)
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.05% (w/v) DDM
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 300 mM imidazole, 0.05% (w/v) DDM
- Ni-NTA affinity resin

Protocol:

- Cell Lysis: Resuspend the *E. coli* cell paste in Lysis Buffer and lyse the cells using a French press or sonication.
- Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes to remove cell debris. Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour to pellet the cell membranes.
- Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to solubilize the membrane proteins.
- Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour to remove any insoluble material.

- Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the purified His-tagged CopA from the column using Elution Buffer.
- Concentration and Buffer Exchange: Concentrate the eluted protein and exchange the buffer to a detergent-free buffer suitable for reconstitution using a desalting column or dialysis.

Experimental Workflow for CopA Reconstitution and Functional Analysis



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Caption: Workflow for CopA purification, reconstitution, and functional analysis.

Liposome Preparation

Unilamellar liposomes of a defined size are ideal for reconstitution. Extrusion is a common method to produce such vesicles.

Materials:

- E. coli polar lipids or a defined lipid mixture (e.g., POPE:POPG 3:1)
- Hydration Buffer: 50 mM HEPES-KOH (pH 7.0), 100 mM KCl
- Mini-extruder
- Polycarbonate membranes (100 nm pore size)

Protocol:

- **Lipid Film Formation:** Dissolve the lipids in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours.
- **Hydration:** Hydrate the lipid film with Hydration Buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
- **Freeze-Thaw Cycles:** Subject the MLV suspension to several (5-10) freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.
- **Extrusion:** Pass the liposome suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane at least 21 times to form large unilamellar vesicles (LUVs).

Reconstitution of CopA into Proteoliposomes by Detergent Removal

Detergent-mediated reconstitution is a widely used and effective method.^[11] This protocol utilizes Bio-Beads for detergent removal.^{[6][12]}

Materials:

- Purified CopA in DDM
- Prepared LUVs
- Reconstitution Buffer: 50 mM HEPES-KOH (pH 7.0), 100 mM KCl
- Bio-Beads SM-2

Protocol:

- **Mixing:** In a microcentrifuge tube, mix the purified CopA with the prepared LUVs at a desired lipid-to-protein ratio (LPR), for instance, 5:1 (w/w).[13] Add DDM to the mixture to a final concentration that partially destabilizes the liposomes without complete solubilization.
- **Incubation:** Incubate the mixture for 1 hour at 4°C with gentle agitation to allow for the insertion of CopA into the lipid bilayer.
- **Detergent Removal:** Add washed Bio-Beads at a wet weight ratio of 10:1 to the detergent and incubate overnight at 4°C with gentle rocking to remove the detergent.[6]
- **Proteoliposome Recovery:** Carefully remove the Bio-Beads. The resulting suspension contains the CopA proteoliposomes.
- **Characterization:** The proteoliposomes can be harvested by ultracentrifugation (e.g., 100,000 x g for 1-3 hours) and resuspended in the desired buffer for functional assays.[6] The orientation and incorporation efficiency of CopA can be assessed by sucrose density gradient centrifugation and SDS-PAGE.[5][6]

Functional Characterization of Reconstituted CopA

ATPase Activity Assay

The function of reconstituted CopA is typically assessed by measuring its copper-stimulated ATPase activity.[1][14] A common method is the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.[10][15]

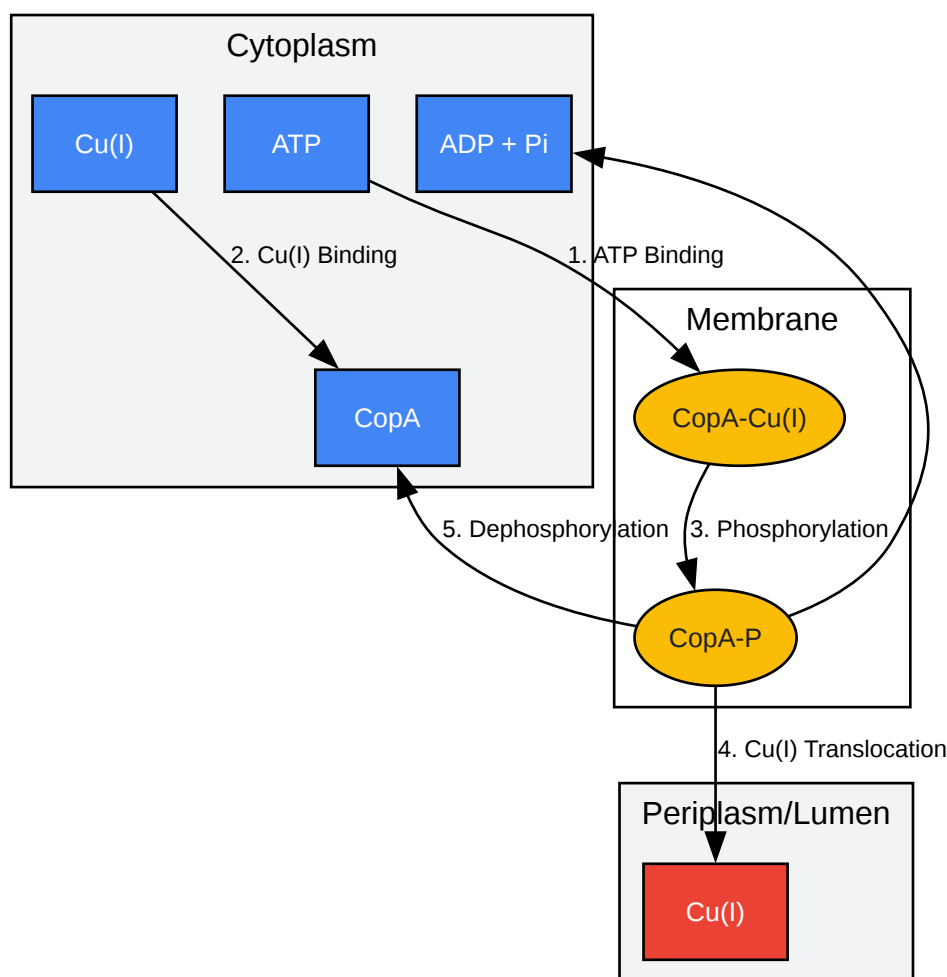
Materials:

- CopA proteoliposomes
- Assay Buffer: 50 mM Tris-HCl (pH 6.8), 3 mM MgCl₂, 2.5 mM DTT[15]
- ATP solution (3 mM)
- Cu(I) solution (prepared by mixing CuSO₄ and a reducing agent like ascorbate)
- Phosphate detection reagent (e.g., Malachite green-based reagent)

Protocol:

- Reaction Setup: In a 96-well plate, add the CopA proteoliposomes to the Assay Buffer.
- Initiation of Reaction: Add varying concentrations of Cu(I) to the wells. Initiate the ATPase reaction by adding ATP. The final reaction volume is typically 150 µL.[16]
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[15]
- Termination and Detection: Stop the reaction by adding the phosphate detection reagent.
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green) to quantify the amount of released Pi.
- Data Analysis: Subtract the ATPase activity measured in the absence of copper from the values obtained in the presence of copper.[15] Plot the specific activity (nmol Pi/min/mg protein) against the Cu(I) concentration to determine kinetic parameters.

CopA-Mediated Copper Transport and ATP Hydrolysis



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Caption: Mechanism of CopA-mediated Cu(I) transport coupled to ATP hydrolysis.

Copper Transport Assay

Directly measuring the transport of copper into proteoliposomes provides definitive evidence of CopA's function. This can be achieved using radiolabeled copper or by encapsulating a copper-sensitive fluorescent dye. A common approach involves quantifying the amount of copper trapped inside the vesicles.^[1]

Materials:

- CopA proteoliposomes

- Transport Buffer: 50 mM HEPES-KOH (pH 7.0), 100 mM KCl
- ATP solution
- Radiolabeled $^{64}\text{CuCl}_2$ or a copper-sensitive fluorescent dye (e.g., Phen Green)
- Dowex 50W-X8 resin (for removing external copper)

Protocol:

- Proteoliposome Preparation: Prepare CopA proteoliposomes, potentially with an encapsulated copper indicator.
- Initiation of Transport: Add ATP to the proteoliposome suspension to energize the transporter. Add radiolabeled $^{64}\text{Cu(I)}$ to the external buffer.
- Time Course: At various time points, take aliquots of the reaction mixture and pass them through a small column of Dowex 50W-X8 resin to rapidly remove the external, untransported $^{64}\text{Cu(I)}$.
- Quantification: Measure the radioactivity of the proteoliposome fraction using a scintillation counter.
- Data Analysis: Plot the amount of transported copper over time to determine the initial rate of transport.

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be obtained from the functional characterization of reconstituted CopA.

Table 1: Kinetic Parameters of CopA ATPase Activity

Parameter	Value	Conditions	Reference
V _{max}	0.15 μ mol/min/mg	Reconstituted into proteoliposomes	[8]
K _m for ATP	0.2 mM	Reconstituted into proteoliposomes	[8]
K _m for ATP	0.5 mM	Dodecylmaltoside-solubilized	[14]
Optimal pH	6.25	Reconstituted into proteoliposomes	[8]

Table 2: Stoichiometry of CopA Transport

Parameter	Value	Method	Reference
Cu:ATP Turnover Ratio	1	Quantitative analysis of Cu content in GUVs	[1]

Table 3: Recommended Reconstitution Parameters

Parameter	Recommended Value/Range	Notes	Reference
Lipid-to-Protein Ratio (LPR)	5:1 (w/w)	Can be varied to optimize activity	[13]
Detergent	n-dodecyl- β -D-maltoside (DDM)	Commonly used for P-type ATPases	[10][14]
Detergent Removal Method	Bio-Beads, Dialysis	Efficient and gentle methods	[6][7][12]
Liposome Composition	E. coli polar lipids, POPE:POPG	Mimics native membrane environment	[13]

Conclusion

The reconstitution of purified CopA into proteoliposomes is a robust and essential technique for the detailed functional characterization of this important copper transporter. The protocols and data presented here provide a comprehensive guide for researchers in academia and industry to establish reliable in vitro assays for studying CopA's mechanism and for screening potential modulators. The ability to quantitatively assess both ATPase activity and copper transport in a controlled lipid environment is fundamental to advancing our understanding of copper homeostasis and related diseases.

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